L-半胱氨酸双酰胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

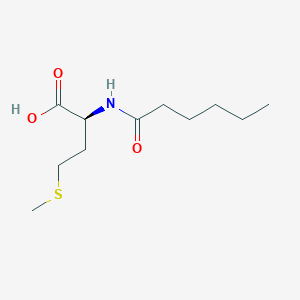

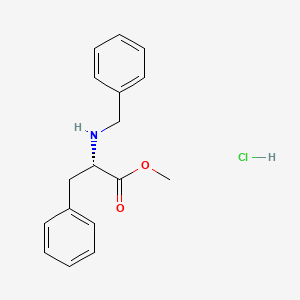

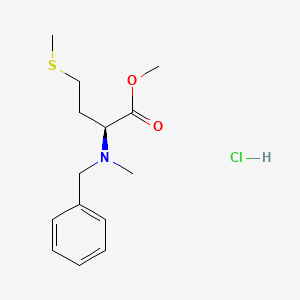

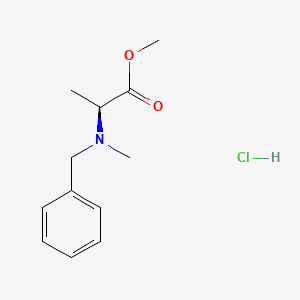

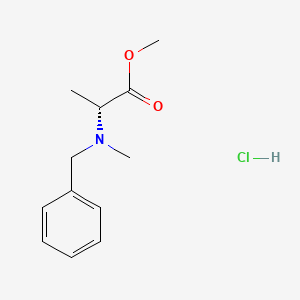

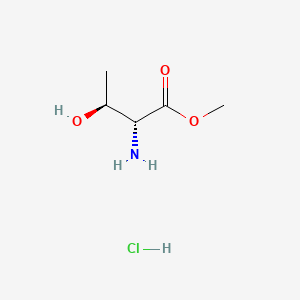

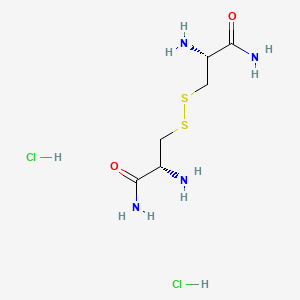

L-Cystine bisamide dihydrochloride is an off-white powder . Its IUPAC name is (2R,2’R)-3,3’-disulfanediylbis(2-aminopropanamide) dihydrochloride . It has a molecular weight of 311.26 and its molecular formula is C6H14N4O2S2.2ClH .

Synthesis Analysis

A series of L-cystine diamides with or without Nα-methylation was designed, synthesized, and evaluated for their inhibitory activity of L-cystine crystallization . L-Cystine diamides without Nα-methylation were found to be potent inhibitors of L-cystine crystallization .Molecular Structure Analysis

The structure of L-cystine diamide dihydrochloride has been studied . The InChI code for L-Cystine bisamide dihydrochloride is 1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0…/s1 .Physical And Chemical Properties Analysis

L-Cystine bisamide dihydrochloride is an off-white powder . It has a melting point of > 223 °C (dec.) . The molecular weight is 311.3 g/mol . The topological polar surface area is 189 Ų .科学研究应用

Fermentative Production of L-Cysteine-Containing Dipeptides

- Application : L-Cysteine-containing dipeptides have potential functions in cellular redox systems, which are important in basic and applied biology .

- Method : The study used liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) to analyze Cys-containing dipeptides . The sample separation was processed with a C18 column and with water-acetonitrile gradient mobile phase containing 0.1% (v/v) formic acid at a flow rate of 0.25 ml/min .

- Results : The method was successfully applied to monitor Cys-containing dipeptides in E. coli Cys producer overexpressing bacD gene .

Nutritional Research and Drug Development

- Application : L-Cystine dihydrochloride is used in nutritional research and drug development . It plays a critical role in protein structure, redox chemistry, and cellular processes .

- Method : It is used to create disulfide bonds in proteins, aiding in the formation of protein complexes and the stabilization of protein structures .

- Results : The specific outcomes depend on the particular research or drug development project .

Cell Culture Media

- Application : L-Cystine bisamide dihydrochloride, specifically cQrex® KC (N,N-di-L-Lysyl-L-Cystine dihydrochloride), is used in cell culture media. It is essential for the cultivation of cells in serum-free, chemically defined conditions .

- Method : The compound is added to the media to provide sufficient Cys-equivalents, which are critical for achieving the best bioprocess performance .

- Results : The use of cQrex® KC, which is around 1000 times more soluble than free L-Cystine, allows the formulation of concentrated basal, feed, and perfusion media at neutral pH .

Metabolomics

- Application : L-Cystine dihydrochloride has been used as a supplement to study homopropargylglycine uptake in metabolomics .

- Method : The compound is added to the media to study the uptake of homopropargylglycine .

- Results : The specific outcomes depend on the particular research project .

Protein Synthesis

- Application : L-Cystine dihydrochloride is used as a supplement in protein synthesis for cell biology and stem cell research .

- Method : It is used to create disulfide bonds in proteins, aiding in the formation of protein complexes and the stabilization of protein structures .

- Results : The specific outcomes depend on the particular research or drug development project .

Regulation of Cysteine and GSH Levels

- Application : L-Cystine dihydrochloride is used to study the effect of lipid peroxidation and ferroptosis by regulation of cysteine and GSH levels .

- Method : The compound is added to the media to study the effect of lipid peroxidation and ferroptosis .

- Results : The specific outcomes depend on the particular research project .

安全和危害

L-Cystine bisamide dihydrochloride should be handled with care. Contact with skin and eyes should be avoided . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water . If the product is involved in a fire, it can release toxic chlorine gases .

属性

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOYMPGFACTLO-RGVONZFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Cystine bisamide dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。